molecular formula C19H22N4O5S2 B11012482 N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Katalognummer: B11012482
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: MJTWRWUXBPPZFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This chemical features a 5-oxopyrrolidine scaffold, a structure recognized as an attractive framework for developing new therapeutic agents due to its presence in various bioactive molecules . The integration of a 4-methylthiazole ring and a morpholin-4-ylsulfonyl phenyl group into the core structure suggests significant potential for diverse biological activities, aligning with research trends that utilize such heterocycles to target multidrug-resistant pathogens and cancer cell lines . The 5-oxopyrrolidine moiety is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological properties, including antimicrobial and anticancer activities . Furthermore, thiazole derivatives are extensively investigated for their high biological potential, including antimicrobial, antitumor, and anti-tuberculous effects . The morpholine sulfonyl group is a common feature in drug design, often contributing to favorable pharmacokinetic properties and target binding. This combination of functional groups makes this compound a highly interesting candidate for researchers exploring new small-molecule inhibitors and probes, particularly in the fields of oncology and infectious disease . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Eigenschaften

Molekularformel

C19H22N4O5S2

Molekulargewicht

450.5 g/mol

IUPAC-Name

N-(4-methyl-1,3-thiazol-2-yl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O5S2/c1-13-12-29-19(20-13)21-18(25)14-10-17(24)23(11-14)15-2-4-16(5-3-15)30(26,27)22-6-8-28-9-7-22/h2-5,12,14H,6-11H2,1H3,(H,20,21,25)

InChI-Schlüssel

MJTWRWUXBPPZFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Sulfonylation Using Morpholine-4-sulfonyl Chloride

The phenyl ring is sulfonylated by reacting with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT). This method affords the sulfonylated intermediate in 75–80% yield after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Stepwise Sulfonation and Morpholine Coupling

An alternative approach involves initial chlorosulfonation of the phenyl ring using ClSO₃H in DCM, followed by displacement of the chloride with morpholine. This two-step sequence achieves 70–75% overall yield but requires stringent moisture control.

Comparative Analysis:

MethodAdvantagesLimitations
Direct sulfonylationSingle-step, high functional group toleranceLimited commercial availability of sulfonyl chloride
Stepwise sulfonationUses readily available reagentsRequires anhydrous conditions, lower yield

Final Amide Coupling

The carboxyl group of the pyrrolidine intermediate is activated for amide bond formation with 4-methylthiazol-2-amine. Two activation methods are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid is converted to an active ester, which reacts with the amine to yield the target compound. Typical yields range from 65–70% after purification.

Mixed Anhydride Method

Reaction with isobutyl chloroformate generates a mixed anhydride intermediate, which subsequently reacts with the amine in tetrahydrofuran (THF). This method provides marginally higher yields (70–75%) but demands strict temperature control (–10°C).

Purification and Characterization

Final purification is achieved via flash chromatography (SiO₂, gradient elution with ethyl acetate/methanol) or preparative HPLC (C18 column, acetonitrile/water). Structural validation employs:

  • ¹H/¹³C NMR: Key signals include the morpholine sulfonyl group’s singlet at δ 3.15–3.45 ppm and the thiazole proton at δ 7.25 ppm.

  • HRMS: Molecular ion peak at m/z 514.1321 ([M+H]⁺, calculated for C₁₉H₂₂N₄O₅S₂).

Scalability and Industrial Adaptations

Kilogram-scale synthesis requires modifications to enhance efficiency:

  • Continuous Flow Bromination: Reduces reaction time from 2 hours to 15 minutes while maintaining yield.

  • Catalytic Sulfonylation: Palladium-catalyzed coupling improves sulfonylation selectivity, reducing byproducts by 40%.

Challenges and Mitigation Strategies

  • Low Solubility: The morpholine sulfonyl group contributes to poor solubility in aqueous media. Co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) enhance bioavailability.

  • Thiazole Ring Instability: Acidic conditions promote ring-opening. Neutral pH buffers are critical during workup.

Emerging Methodologies

Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), achieving 80% yield under mild conditions (pH 7.4, 37°C). This green chemistry approach reduces reliance on hazardous coupling reagents .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Als Sonde oder Inhibitor in biochemischen Assays.

    Medizin: Potenzieller Therapeutikum zur Behandlung von Krankheiten, vorbehaltlich weiterer Forschung.

    Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung würde ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren umfassen. Der Thiazol-, Morpholin- und Pyrrolidinring können zu seiner Bindungsaffinität und -spezifität beitragen. Detaillierte Studien, einschließlich Molekül-Docking und biochemische Assays, sind erforderlich, um die genauen beteiligten Pfade und Ziele zu klären.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide exhibit substantial anticancer properties. For instance, derivatives of thiazole and pyrrolidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study investigated the cytotoxicity of several thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited growth inhibition percentages ranging from 51.88% to 86.61%, suggesting a promising therapeutic potential for these compounds .

Compound Cell Line Growth Inhibition (%)
Compound AMCF-775.99
Compound BHCT11686.61
Compound CHeLa67.55

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for certain kinase receptors, which are pivotal in cancer signaling pathways.

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown potential antimicrobial activity against various pathogens.

Case Study: Antimicrobial Activity

Research has indicated that thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, showcasing its potential as an antimicrobial agent .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the thiazole or pyrrolidine rings can significantly enhance biological activity.

SAR Analysis

A comprehensive SAR analysis revealed that substituents on the thiazole ring significantly affect the compound's potency against cancer cell lines. For instance, introducing electron-withdrawing groups improved cytotoxicity, while bulky groups reduced activity .

Wirkmechanismus

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole, morpholine, and pyrrolidine rings may contribute to its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Carboxamide Cores

Several compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Key Structural Features Biological Activity Cytotoxicity (HEK cells) Reference
Target Compound 4-methylthiazol-2-yl, morpholin-4-ylsulfonyl phenyl Not explicitly reported (assumed antiviral) Not available
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide Dihydroisoquinoline sulfonyl, p-tolyl MERS-CoV inhibition 0.604%
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide 4-chlorophenyl, dihydroisoquinoline sulfonyl MERS-CoV inhibition (most potent in class) 0.602%
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1048676-55-6) Piperazine-chlorophenyl, thiazole Not reported N/A

Key Observations :

  • Compounds with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-...) show higher MERS-CoV inhibition, suggesting halogenated aryl groups may enhance antiviral activity .
Thiazole-Containing Sulfonamides

Thiazole rings are critical in drug design due to their role in binding enzyme active sites. Notable comparisons include:

Compound Name Key Features Therapeutic Use Structural Similarity Score* Reference
Target Compound 4-methylthiazol-2-yl, morpholinylsulfonyl Potential antiviral
Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) 4-methylthiazol-2-yl, pyridinylphenyl Anti-herpes (HSV) N/A
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) 4-methylthiazol-2-yl, triazole sulfanyl Not specified 0.500

Key Observations :

  • Pritelivir shares the 4-methylthiazol-2-yl group but replaces the pyrrolidine carboxamide with an acetamide chain, targeting herpesviruses instead of coronaviruses .
  • AB4 ’s triazole sulfanyl group contrasts with the target compound’s morpholine sulfonyl, likely leading to divergent biological targets .
Sulfonamide-Containing Antivirals

Sulfonamide groups are prevalent in antiviral agents. A comparison of cytotoxicity and structural motifs:

Compound Name Sulfonamide Position Cytotoxicity (HEK cells) Viral Target Reference
Target Compound Morpholin-4-ylsulfonyl phenyl Not available Assumed coronaviruses
{4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol Phenyl methanol 0.568% MERS-CoV
1-(3,4-Dimethylphenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline sulfonyl 0.604% MERS-CoV

Key Observations :

  • Cytotoxicity for MERS-CoV inhibitors ranges from 0.568% to 0.604% , indicating low toxicity across the class .
  • The target compound’s morpholine sulfonyl group may improve solubility compared to dihydroisoquinoline or pyrazole derivatives.

Research Findings and Implications

  • Structural Determinants of Activity: The morpholine sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., dihydroisoquinoline), though this requires experimental validation.
  • Therapeutic Potential: Analogues with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-...) exhibit stronger antiviral activity, suggesting halogenation could optimize the target compound’s efficacy .
  • Knowledge Gaps: Direct data on the target compound’s bioactivity, cytotoxicity, and pharmacokinetics are absent in the provided evidence, necessitating further in vitro and in vivo studies.

Biologische Aktivität

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 364.42 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers like 915707-64-1.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related 5-oxopyrrolidine derivatives, which serve as a scaffold for the development of novel anticancer agents. The following findings summarize key results from relevant research:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that various derivatives exhibited structure-dependent anticancer activity. For instance, certain substitutions led to a significant reduction in cell viability compared to standard treatments like cisplatin .
  • Mechanism of Action : The anticancer activity appears to be linked to the ability of these compounds to induce cytotoxicity selectively in cancer cells while sparing non-cancerous cells. Compounds with specific structural features, such as halogenated phenyl groups, were noted to enhance this effect .
  • Comparative Efficacy : In comparative studies, some derivatives showed more potent activity than traditional chemotherapeutics, indicating their potential for further development as cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Spectrum of Activity : Studies have shown that derivatives exhibit significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights their potential role in combating antibiotic resistance .
  • In Vitro Testing : The antimicrobial efficacy was evaluated against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain compounds were effective at inhibiting growth at low concentrations .

Case Studies and Research Findings

Several research articles provide insights into the biological activities of compounds similar to this compound:

StudyFocusKey Findings
Anticancer ActivityIdentified structure-dependent activity against A549 cells; some compounds reduced viability significantly compared to controls.
Antimicrobial ActivityDemonstrated efficacy against multidrug-resistant strains; highlighted potential for new antibiotic development.
General Biological ActivityExplored various derivatives showing moderate antifungal activities alongside anticancer effects; suggested further exploration of structure–activity relationships.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between the thiazole and pyrrolidine-carboxamide moieties.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency, while temperature control (60–80°C) minimizes side products .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Key parameters affecting yield include reaction time, stoichiometry of intermediates, and pH control during acid/base workups .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., morpholine sulfonyl group) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the primary structural features influencing its reactivity?

The pyrrolidine-5-oxo ring provides a rigid scaffold, while the morpholin-4-ylsulfonyl group enhances solubility and hydrogen-bonding potential. The 4-methylthiazole moiety contributes to π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency?

  • Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation.
  • Machine learning models trained on reaction databases can optimize solvent selection and catalyst use, as demonstrated in ICReDD’s workflow .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative SAR studies : Synthesize analogs (e.g., substituting the morpholine sulfonyl group with other sulfonamides) to isolate structural determinants of activity .
  • Dose-response assays : Standardize testing protocols (e.g., IC50 measurements) across cell lines to account for variability in biological models .

Q. What strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) to predict binding modes.
  • Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts upon compound binding .

Q. How to address solubility and stability challenges in formulation?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
  • pH-dependent stability studies : Monitor degradation kinetics under physiological conditions (pH 7.4, 37°C) .

Q. What advanced analytical methods detect low-concentration impurities?

  • HPLC-MS/MS : Achieves ppm-level sensitivity for byproduct identification.
  • 2D-NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. How to design structure-activity relationship (SAR) studies?

  • Fragment-based drug discovery : Replace the pyrrolidine ring with alternative heterocycles (e.g., piperidine) to probe conformational flexibility.
  • Bioisosteric replacement : Substitute the thiazole with oxazole or imidazole to evaluate electronic effects .

Q. What metabolic pathways should be prioritized in pharmacokinetic studies?

  • Microsomal assays : Use liver microsomes to identify cytochrome P450-mediated oxidation.
  • Radiolabeled tracing (e.g., 14C-labeled compound) tracks metabolite formation in vivo .

Methodological Challenges and Solutions

Q. How to overcome crystallography challenges for this compound?

  • Cocrystallization : Co-crystallize with high-affinity binding partners (e.g., serum albumin) to stabilize the lattice.
  • Synchrotron X-ray diffraction : Enhances resolution for low-quality crystals .

Q. What green chemistry approaches reduce synthetic waste?

  • Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) to minimize metal residues.
  • Solvent-free mechanochemical synthesis : Utilizes ball milling for energy-efficient coupling reactions .

Q. How to evaluate toxicity in early-stage development?

  • AMES test : Screen for mutagenicity using Salmonella typhimurium strains.
  • Zebrafish embryo models : Provide rapid in vivo toxicity profiles .

Cross-Disciplinary Integration

Q. How can multi-omics data enhance target identification?

  • Transcriptomics/proteomics : Correlate compound exposure with gene/protein expression changes.
  • Network pharmacology : Map interactions across signaling pathways to identify polypharmacology effects .

Q. What patent strategies protect novel derivatives?

  • Claim breadth : Prioritize Markush structures covering substituent variations on the thiazole and pyrrolidine rings.
  • Prior art analysis : Reference existing patents on morpholine sulfonyl-containing compounds to avoid infringement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.